molecular formula C20H13N3O7S B1228568 C.I. Mordant black 11 CAS No. 25747-08-4

C.I. Mordant black 11

Cat. No.: B1228568
CAS No.: 25747-08-4
M. Wt: 439.4 g/mol
InChI Key: GDHWAXDSTKHEAZ-UHFFFAOYSA-N
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Description

C.I. Mordant Black 11, also known as Eriochrome Black T, is a synthetic azo dye widely used in various industries. It is a dark brown to black powder that is soluble in water, producing a red-brown solution. This compound is primarily used as a dye for wool, silk, and nylon fabrics, and it is also employed as an indicator in complexometric titrations due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Mordant Black 11 involves the diazotization of 1-amino-2-naphthol-6-sulfonic acid followed by coupling with 2-naphthol. The reaction conditions typically include maintaining a low temperature to control the diazotization process and using an acidic medium to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to handle the diazotization and coupling reactions efficiently. The final product is then purified through filtration and drying to obtain the desired dye powder .

Chemical Reactions Analysis

Types of Reactions

C.I. Mordant Black 11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C.I. Mordant Black 11 has several scientific research applications:

Mechanism of Action

The mechanism of action of C.I. Mordant Black 11 involves its ability to form stable complexes with metal ions. The azo group in the compound can coordinate with metal ions, forming a chelate complex. This complexation enhances the dye’s stability and its ability to bind to various substrates, making it effective in dyeing and staining applications .

Comparison with Similar Compounds

Similar Compounds

  • Mordant Yellow 8
  • Mordant Orange 6
  • Mordant Blue 23
  • Mordant Red 11

Uniqueness

C.I. Mordant Black 11 is unique due to its strong complexation ability with metal ions, which makes it highly effective as an indicator in titrations and as a dye for various substrates. Its stability and versatility in different chemical reactions also set it apart from other similar compounds .

Properties

IUPAC Name

3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O7S/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25/h1-10,24-25H,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHWAXDSTKHEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067137
Record name 3-Hydroxy-4-((1-hydroxy-2-naphthyl)azo)-7-nitronaphthalene-1-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25747-08-4
Record name 1-[(1-Hydroxy-2-naphthyl)azo]-2-naphthol-6-nitro-4-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25747-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenesulfonic acid, 3-hydroxy-4-(2-(1-hydroxy-2-naphthalenyl)diazenyl)-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hydroxy-4-((1-hydroxy-2-naphthyl)azo)-7-nitronaphthalene-1-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-[(1-hydroxy-2-naphthyl)azo]-7-nitronaphthalene-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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